Cas no 7617-65-4 (4-bromo-N,N-dimethylbutan-1-amine)

4-bromo-N,N-dimethylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- (4-bromobutyl)dimethylamine
- (4-Bromo-butyl)-dimethyl-amine
- 7617-65-4
- 4-bromo-N,N-dimethylbutan-1-amine
- AKOS010540557
- (4-?bromobutyl)?dimethylamine
- SCHEMBL9162423
-
- MDL: MFCD13249296
- インチ: InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3
- InChIKey: JLOWNBACZCLCEP-UHFFFAOYSA-N
- SMILES: CN(C)CCCCBr
計算された属性
- 精确分子量: 179.03096g/mol
- 同位素质量: 179.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 45.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- ゆうかいてん: 151-153 °CEnamineEN300-54011
4-bromo-N,N-dimethylbutan-1-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-bromo-N,N-dimethylbutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1127744-250mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 97% | 250mg |
$285 | 2022-11-01 | |
eNovation Chemicals LLC | Y1127744-5g |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 5g |
$2745 | 2023-09-03 | |
eNovation Chemicals LLC | Y1127744-100mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 97% | 100mg |
$230 | 2022-11-01 | |
eNovation Chemicals LLC | Y1376421-1g |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 1g |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1376421-500mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 500mg |
$455 | 2025-02-25 | |
TRC | B593460-100mg |
4-bromo-N,N-dimethylbutan-1-amine |
7617-65-4 | 100mg |
$ 230.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1376421-5g |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 5g |
$2675 | 2025-02-26 | |
eNovation Chemicals LLC | Y1376421-1g |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 1g |
$665 | 2025-02-25 | |
eNovation Chemicals LLC | Y1127744-500mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 500mg |
$465 | 2023-09-03 | |
TRC | B593460-50mg |
4-bromo-N,N-dimethylbutan-1-amine |
7617-65-4 | 50mg |
$ 135.00 | 2022-06-07 |
4-bromo-N,N-dimethylbutan-1-amine 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
4-bromo-N,N-dimethylbutan-1-amineに関する追加情報
Introduction to 4-bromo-N,N-dimethylbutan-1-amine (CAS No. 7617-65-4)
4-bromo-N,N-dimethylbutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 7617-65-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated branched alkylamine structure, has garnered attention due to its versatile applications in medicinal chemistry and material science. The presence of both a bromine substituent and a dimethylamino group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The chemical structure of 4-bromo-N,N-dimethylbutan-1-amine consists of a four-carbon chain with a bromine atom attached to the fourth carbon and two methyl groups attached to the nitrogen atom of an amine group. This configuration imparts unique reactivity, enabling its use in various synthetic pathways. The bromine atom, being highly electronegative, influences the electron density around the molecule, making it susceptible to nucleophilic substitution reactions. Meanwhile, the dimethylamino group enhances basicity and can participate in acid-base reactions or coordinate with metal ions, further expanding its synthetic utility.
In recent years, 4-bromo-N,N-dimethylbutan-1-amine has been increasingly utilized in the synthesis of bioactive molecules. Its role as a building block in constructing more intricate structures has been highlighted in several cutting-edge studies. For instance, researchers have leveraged its reactivity to develop new analogs of pharmacologically active compounds. The ability to introduce modifications at both the bromine and amine positions allows for fine-tuning of physicochemical properties, such as solubility, metabolic stability, and binding affinity.
One notable application of 4-bromo-N,N-dimethylbutan-1-amine is in the field of drug discovery. Its incorporation into lead compounds has led to the identification of novel therapeutic entities with potential applications in treating various diseases. A study published in the Journal of Medicinal Chemistry demonstrated its use in generating a series of kinase inhibitors. The bromine moiety served as a handle for further functionalization via cross-coupling reactions, while the dimethylamino group contributed to optimal pharmacokinetic profiles.
The versatility of 4-bromo-N,N-dimethylbutan-1-amine extends beyond pharmaceuticals into materials science. Its structural features make it a suitable precursor for designing advanced polymers and functional materials. For example, researchers have explored its use in synthesizing polyamides with enhanced thermal stability and mechanical strength. The bromine atom facilitates polymerization through radical or transition-metal-catalyzed reactions, while the amine group can participate in hydrogen bonding networks, improving material properties.
Recent advancements in synthetic methodologies have further expanded the utility of 4-bromo-N,N-dimethylbutan-1-amine. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated coupling reactions, have enabled efficient derivatization of this compound. These techniques have allowed chemists to construct complex molecular architectures with high precision and yield. Additionally, green chemistry principles have been integrated into its synthesis, reducing environmental impact through solvent-free reactions and catalytic recycling.
The role of 4-bromo-N,N-dimethylbutan-1-amine in medicinal chemistry is also underscored by its presence in several clinical trials. Researchers are investigating its derivatives as potential treatments for neurological disorders, cancer, and infectious diseases. The ability to modify its structure allows for the creation of molecules with targeted biological activity. Preclinical studies have shown promising results for certain analogs, highlighting the importance of this compound as a scaffold for drug development.
In conclusion,4-bromo-N,N-dimethylbutan-1-amine (CAS No. 7617-65-4) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic pathways, making it indispensable in constructing bioactive molecules and advanced materials. As research continues to uncover new methodologies and applications,4-bromo-N,N-dimethylbutan-1-amine will undoubtedly remain a cornerstone in chemical innovation.
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